Pardoprunox dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pardoprunox dihydrochloride, also known by its code name SLV-308, is a compound that was developed for the treatment of Parkinson’s disease. It is a partial dopamine D2 and D3 receptor agonist and a full serotonin 5-HT1A receptor agonist . Despite its potential, the development of this compound was discontinued after reaching phase III clinical trials .
准备方法
The synthesis of Pardoprunox dihydrochloride involves several steps. The key intermediate is 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one. The synthetic route typically involves the reaction of 4-methylpiperazine with 2-chlorobenzoxazole under specific conditions to yield the desired product
化学反应分析
Pardoprunox dihydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperazine ring or the benzoxazole moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Pardoprunox dihydrochloride has been primarily investigated for its potential in treating Parkinson’s disease. It has shown promise in reducing motor fluctuations and improving overall motor function in patients . Additionally, it has been studied for its potential use in treating depression and anxiety, although these indications have not been pursued further .
In the field of chemistry, this compound serves as a valuable compound for studying receptor agonism and the effects of partial agonists on dopamine and serotonin receptors . Its unique receptor profile makes it a useful tool for understanding the pharmacodynamics of similar compounds.
作用机制
Pardoprunox dihydrochloride exerts its effects by binding to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . It acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors . This combination of receptor activities is thought to contribute to its therapeutic effects in Parkinson’s disease by modulating dopaminergic and serotonergic pathways in the brain .
相似化合物的比较
Pardoprunox dihydrochloride is similar to other compounds used in the treatment of Parkinson’s disease, such as pramipexole and ropinirole. it is unique in its combination of partial dopamine agonism and full serotonin agonism . This unique receptor profile may offer advantages in terms of reducing side effects like dyskinesia and psychosis, which are common with other dopaminergic agents .
Similar compounds include:
Pramipexole: A non-ergot dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another non-ergot dopamine agonist used for similar indications.
Aripiprazole: A partial dopamine agonist used primarily for psychiatric conditions but with some similarities in receptor activity.
属性
分子式 |
C12H17Cl2N3O2 |
---|---|
分子量 |
306.19 g/mol |
IUPAC 名称 |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;;/h2-4H,5-8H2,1H3,(H,13,16);2*1H |
InChI 键 |
CNAQZBYZZQBDCG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。